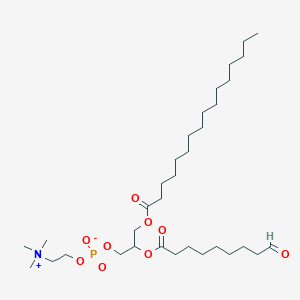

KDdiA-PC

描述

酮脱氧辛酮酸磷脂酰胆碱 (KDdiA-PC) 是一种特殊的磷脂酰胆碱衍生物,以其将酮脱氧辛酮酸结合到磷脂骨架而闻名。 该化合物被认为是氧化型低密度脂蛋白物种中对清除受体 CD36 最有效的配体之一 。 This compound 在脂质介导的信号传导和膜生物学中发挥着重要作用 .

准备方法

合成路线和反应条件

KDdiA-PC 是通过氧化低密度脂蛋白颗粒合成的。 该过程涉及分离和纯化包含在 sn-2 位置具有片段化、氧化短链脂肪酸残基的磷脂酰胆碱物种 。 反应条件通常包括使用氧化剂和特定催化剂来实现所需的氧化状态。

工业生产方法

This compound 的工业生产涉及低密度脂蛋白颗粒的大规模氧化,然后进行纯化工艺以分离所需的磷脂酰胆碱物种。 生产过程确保了该化合物用于研究目的的高纯度和一致性 .

化学反应分析

反应类型

KDdiA-PC 会经历各种化学反应,包括:

氧化: 该化合物是通过氧化低密度脂蛋白颗粒形成的.

常用试剂和条件

This compound 的合成和反应中使用的常用试剂包括氧化剂、催化剂和溶剂,如二甲基甲酰胺、乙醇和磷酸盐缓冲盐水 .

形成的主要产物

科学研究应用

Biochemical Interactions and Mechanisms

KDdiA-PC is known to interact with scavenger receptors, particularly CD36, which plays a crucial role in lipid metabolism and atherosclerosis. It serves as a potent ligand for CD36, facilitating the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages. This interaction is pivotal in the development of foam cells, which are key contributors to atherosclerotic plaque formation .

Table 1: this compound Binding Affinity and Biological Effects

| Parameter | Value |

|---|---|

| CD36 Binding Affinity | High |

| Role in Foam Cell Formation | Promotes |

| Associated Health Conditions | Cardiovascular Diseases |

Membrane Biophysical Properties

Research has demonstrated that this compound significantly alters the biophysical properties of lipid bilayers. Studies employing quartz crystal microbalance with dissipation monitoring (QCM-D) show that liposomes containing this compound rupture more readily upon contact with substrates compared to non-oxidized lipids. This behavior indicates that this compound influences membrane fluidity and stability, leading to thinner bilayers with increased defects as its concentration rises .

Table 2: Effects of this compound on Lipid Bilayer Properties

| Concentration of this compound | Membrane Thickness | Formation Process |

|---|---|---|

| 0% | Standard | Two-step process |

| 10% | Decreased | Transition to one-step |

| 30% | Significantly decreased | Immediate rupture |

Implications in Atherosclerosis

The presence of oxidized phospholipids like this compound is linked to various cardiovascular diseases, including heart failure and stroke. Its role in promoting foam cell formation through CD36 receptor engagement underscores its significance in atherogenesis. Elevated levels of this compound have been observed in atherosclerotic tissues, indicating its potential as a biomarker for cardiovascular risk assessment .

Case Studies

Several studies illustrate the biological impact of this compound:

- Case Study 1: A study found that macrophages exposed to this compound exhibited increased uptake of oxLDL, leading to enhanced foam cell formation. This suggests that targeting the interaction between this compound and CD36 could be a therapeutic strategy for preventing atherosclerosis progression .

- Case Study 2: In vitro experiments demonstrated that increasing concentrations of this compound in lipid bilayers resulted in significant changes in membrane dynamics, affecting cellular signaling pathways associated with inflammation and lipid metabolism .

Future Research Directions

Further research is needed to explore the therapeutic potential of modulating this compound levels in cardiovascular diseases. Investigating the molecular mechanisms underlying its interactions with membrane receptors could lead to novel interventions aimed at mitigating the effects of oxidized lipids on cardiovascular health.

作用机制

KDdiA-PC 通过结合巨噬细胞和其他细胞类型表面上的清除受体 CD36 来发挥其作用。 这种结合会触发一系列下游信号通路,这些通路参与脂质积累、氧化应激损伤、细胞凋亡和炎症反应 。 分子靶标和通路包括 CD36 受体和 Toll 样受体 2,它们在介导该化合物的作用中发挥作用 .

相似化合物的比较

KDdiA-PC 在氧化型低密度脂蛋白物种中是独特的,因为它对清除受体 CD36 具有很强的结合亲和力。 类似的化合物包括其他氧化型磷脂酰胆碱物种,例如:

POV-PC: 另一种具有类似结合特性的氧化型磷脂酰胆碱物种.

磺基琥珀酰亚胺油酸钠: 一种长链脂肪酸,可抑制脂肪酸转运和线粒体呼吸链.

生物活性

KDdiA-PC, a phosphatidylcholine derivative derived from oxidized low-density lipoprotein (oxLDL), has garnered attention due to its significant biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its interaction with the CD36 receptor, its role in atherosclerosis, and related cellular mechanisms.

Overview of this compound

This compound is recognized as one of the most potent ligands for the CD36 scavenger receptor, which plays a crucial role in lipid metabolism and inflammatory responses. It is characterized by its ability to bind to LDL particles, influencing various cellular processes related to cardiovascular diseases.

CD36 Interaction : this compound binds to CD36 on macrophages and endothelial cells, facilitating the uptake of oxidized lipids and contributing to foam cell formation, a hallmark of atherosclerosis. This binding affinity is critical for the initiation of inflammatory responses and lipid accumulation within arterial walls .

Cellular Effects : The presence of this compound in the bloodstream leads to several downstream effects:

- Inflammation : this compound promotes the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), enhancing the inflammatory response in vascular tissues .

- Endothelial Dysfunction : By inducing oxidative stress and promoting monocyte adhesion to endothelial cells, this compound exacerbates endothelial dysfunction, a precursor to atherosclerosis .

Research Findings

Recent studies have highlighted the complex biological activities associated with this compound:

- Gene Expression Modulation : Treatment with this compound has been shown to influence gene expression profiles significantly. For instance, it alters over a thousand genes in human aortic endothelial cells (HAECs), affecting pathways related to inflammation and lipid metabolism .

- Protein Phosphorylation : this compound treatment results in the phosphorylation of numerous proteins involved in cellular signaling pathways. This phosphorylation cascade is essential for mediating the cellular responses triggered by CD36 activation .

- Foam Cell Formation : The uptake of oxidized LDL facilitated by this compound is critical for foam cell formation. This process is linked to increased cholesterol accumulation in macrophages, thereby contributing to plaque development in arterial walls .

Study 1: Impact on Atherosclerosis

In a study examining the effects of this compound on atherosclerotic models, researchers found that mice treated with this compound exhibited increased plaque formation compared to controls. The study demonstrated that this compound significantly enhances lipid uptake by macrophages, leading to accelerated foam cell formation and plaque progression.

Study 2: Inflammatory Response

Another investigation focused on human vascular smooth muscle cells exposed to this compound. Results indicated that these cells exhibited heightened expression of adhesion molecules such as E-selectin and VCAM-1, which are critical for monocyte recruitment during inflammation. This suggests that this compound not only promotes lipid accumulation but also exacerbates inflammatory processes within blood vessels.

Data Table

属性

IUPAC Name |

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKBYMQTSGGZLW-PHSKOSPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66NO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099787 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439904-34-4 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439904-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。